molecular formula C8H9ClN2 B1290568 3-Cyanobenzylamine hydrochloride CAS No. 40896-74-0

3-Cyanobenzylamine hydrochloride

Cat. No.: B1290568
CAS No.: 40896-74-0
M. Wt: 168.62 g/mol
InChI Key: BQWSRNKFRAPUAH-UHFFFAOYSA-N
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Description

3-Cyanobenzylamine hydrochloride is a chemical compound with the molecular formula C8H9ClN2 and a molecular weight of 168.62. It is commonly used as a reagent, intermediate, or building block in the synthesis of complex compounds. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyanobenzylamine hydrochloride can be synthesized by reacting 3-cyanobenzylamine with hydrochloric acid . The reaction typically involves dissolving 3-cyanobenzylamine in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to form the hydrochloride salt. The reaction conditions may vary, but it is generally carried out at room temperature with stirring until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified through crystallization or other separation techniques to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

3-Cyanobenzylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitriles or other oxidized products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the cyano group or the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are used under various conditions.

Major Products Formed

    Oxidation: Formation of nitriles or carboxylic acids.

    Reduction: Formation of primary amines or secondary amines.

    Substitution: Formation of substituted benzylamines or other derivatives.

Scientific Research Applications

3-Cyanobenzylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.

    Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyanobenzylamine hydrochloride involves its interaction with molecular targets and pathways in chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific molecular targets and pathways depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanobenzylamine hydrochloride
  • 2-Cyanobenzylamine hydrochloride
  • Benzylamine hydrochloride

Comparison

3-Cyanobenzylamine hydrochloride is unique due to the position of the cyano group on the benzene ring. This positional difference affects the reactivity and properties of the compound. For example, 4-cyanobenzylamine hydrochloride has the cyano group at the para position, which can lead to different reactivity patterns compared to the meta position in this compound .

Properties

IUPAC Name

3-(aminomethyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWSRNKFRAPUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634621
Record name 3-(Aminomethyl)benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40896-74-0
Record name Benzonitrile, 3-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40896-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminomethyl)benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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